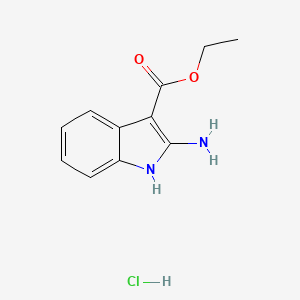

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLNURJTFOWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718820 | |

| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-59-6 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Abstract

The 2-amino-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor and antibacterial agents. This guide provides a comprehensive, technically detailed overview of a robust and widely employed method for the synthesis of this compound. We will delve into the mechanistic underpinnings of the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole cyclization. This document outlines a field-proven experimental protocol, detailed characterization methodologies, and the critical scientific rationale behind each step, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Japp-Klingemann/Fischer Indole Pathway

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While numerous methods exist, the combination of the Japp-Klingemann reaction and the Fischer indole synthesis offers a highly efficient and convergent route to the target compound, ethyl 2-amino-1H-indole-3-carboxylate.[1][2] This strategy is advantageous as it constructs the key hydrazone intermediate directly from readily available starting materials, avoiding the often problematic isolation and handling of hydrazine derivatives.[3]

The overall synthetic strategy involves two primary stages:

-

Hydrazone Formation via Japp-Klingemann Reaction : This reaction couples an aryl diazonium salt with a β-keto-ester to form an arylhydrazone.[2][4] This step is critical for establishing the N-N bond and the carbon framework necessary for the subsequent cyclization.

-

Indole Ring Closure via Fischer Indole Synthesis : The resulting hydrazone is then subjected to strong acidic conditions, which catalyzes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring system.[6][7]

This sequential one-pot or two-step approach is highly valued for its reliability and broad applicability in constructing complex indole derivatives.[8][9]

Visualizing the Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Deep Dive into the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process is a sophisticated cascade of classical organic reactions.

The reaction begins with the diazotization of aniline to form a benzenediazonium salt. This electrophilic species is then poised to react with the nucleophilic enolate of ethyl 2-chloroacetoacetate in the Japp-Klingemann reaction.

The formed arylhydrazone is the key intermediate that enters the Fischer indole synthesis pathway.[2][4] Under strong acid catalysis (e.g., ethanolic HCl), the hydrazone tautomerizes to its enamine form. A proton-catalyzed[5][5]-sigmatropic rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate. A subsequent intramolecular cyclization followed by the elimination of ammonia yields the aromatic indole ring.[7][10] The final step involves the protonation of the highly nucleophilic 2-amino group by HCl to form the stable hydrochloride salt.

Visualizing the Core Mechanism

Caption: Key mechanistic steps of the Fischer Indole Synthesis pathway.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations. Adherence to safety protocols is mandatory.

Materials and Reagents

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl 2-chloroacetoacetate

-

Sodium Acetate (NaOAc)

-

Ethanol (EtOH)

-

Diethyl Ether

-

Ice

Safety Precautions

-

Aniline: Toxic upon inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[12]

-

General: All steps should be performed in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves throughout the procedure.[13]

Step-by-Step Synthesis

Part A: Preparation of the Arylhydrazone Intermediate (Japp-Klingemann)

-

Diazotization of Aniline: In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes after addition. The formation of the diazonium salt is now complete.

-

Coupling Reaction: In a separate, larger flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol. Add a solution of sodium acetate (3.0 eq) in water and cool the mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the ethyl 2-chloroacetoacetate mixture with vigorous stirring. Maintain the temperature below 10 °C.

-

A yellow-orange precipitate of the arylhydrazone should form. Continue stirring in the ice bath for 1-2 hours.

-

Filter the resulting solid, wash thoroughly with cold water, and air-dry. This intermediate can be used directly in the next step.

Part B: Fischer Indole Cyclization and Salt Formation

-

Cyclization: Suspend the crude arylhydrazone from the previous step in ethanol.

-

Add concentrated hydrochloric acid (approx. 4-5 equivalents or as a 4:1 mixture of acetic acid:HCl) and heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The hydrochloride salt of the product should precipitate.

-

Filter the solid product and wash it with a small amount of cold ethanol, followed by cold diethyl ether to remove non-polar impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. A combination of spectroscopic and physical methods should be employed.

Physical Properties

-

Appearance: Off-white to light brown crystalline solid.

-

Melting Point: The melting point should be determined using a calibrated apparatus and compared with literature values.

Spectroscopic Analysis

The following data represent expected values for the title compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₃ of ethyl), ~4.4 (q, 2H, -CH₂ of ethyl), ~7.0-7.6 (m, 4H, Ar-H of indole), ~8.0-9.0 (br s, 3H, -NH₂ and -NH of indole, exchangeable with D₂O), ~11.0-12.0 (br s, 1H, indole N-H, exchangeable with D₂O). The amino and indole NH protons will be broad and their positions can vary. |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~60 (-CH₂), ~95 (C3), ~112-130 (aromatic carbons), ~137 (C7a), ~150 (C2-NH₂), ~165 (C=O). |

| IR (KBr) | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~3200 (N-H stretch, indole), ~1680 (C=O stretch, ester), ~1620 (N-H bend), ~1500-1600 (C=C aromatic stretch). |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₁H₁₂N₂O₂: 204.09. Expected [M+H]⁺: 205.10. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By leveraging the Japp-Klingemann and Fischer indole synthesis reactions, researchers can reliably access this valuable building block for drug discovery and development. The provided mechanistic insights, step-by-step procedures, and characterization data serve as a comprehensive resource for professionals in the field, ensuring both efficiency and a high degree of scientific integrity in their synthetic endeavors.

References

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Podlech, J. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

-

TSI Journals. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. [Link]

-

Arkivoc. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]

-

PubChem. ethyl 2-amino-1H-indole-3-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. testbook.com [testbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. tsijournals.com [tsijournals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 2-Amino-1H-indole-3-carboxylate Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and quality control of heterocyclic compounds.

Introduction

Ethyl 2-amino-1H-indole-3-carboxylate and its salts are foundational scaffolds in medicinal chemistry. The precise characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and for the correlation of structure with biological activity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectroscopic data for the hydrochloride salt of ethyl 2-amino-1H-indole-3-carboxylate, offering insights into the interpretation of the spectra and the underlying chemical principles.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is presented below, with key atoms numbered for the purpose of spectroscopic assignment. The positive charge is localized primarily on the ammonium group at the C2 position.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound in a common NMR solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The formation of the hydrochloride salt at the 2-amino group is expected to cause a significant downfield shift for the protons on this nitrogen, as well as for the adjacent indole ring protons, due to the increased electron-withdrawing nature of the ammonium group.

Table 1: Predicted ¹H NMR Data for Ethyl 2-Amino-1H-indole-3-carboxylate HCl (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Salt Effect |

| ~11.5 | br s | 1H | N1-H | The indole N-H proton is typically found in this region and is often broad due to quadrupole coupling with the nitrogen atom. |

| ~9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be significantly deshielded and will likely appear as a broad singlet due to exchange with the solvent and quadrupole broadening. In the free base, the -NH₂ protons would be found further upfield. |

| 7.8 - 7.2 | m | 4H | Ar-H (C4-H, C5-H, C6-H, C7-H) | The aromatic protons of the benzene ring of the indole nucleus will appear as a complex multiplet. Their chemical shifts will be influenced by the electron-donating and -withdrawing groups on the pyrrole ring. |

| 4.32 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester group appear as a quartet due to coupling with the adjacent methyl protons. |

| 1.35 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester group appear as a triplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The protonation of the amino group will have a noticeable effect on the chemical shifts of the carbons in the indole ring, particularly C2 and C3.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-Amino-1H-indole-3-carboxylate HCl (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment and Salt Effect |

| ~165.0 | C=O | The carbonyl carbon of the ester group is typically found in this downfield region. |

| ~145.0 | C2 | The C2 carbon, being directly attached to the electron-withdrawing ammonium group, is expected to be significantly deshielded. This is a key indicator of the protonation site. In the free base, this carbon would be more upfield. |

| ~136.0 | C7a | A quaternary carbon of the indole ring. |

| ~126.0 | C3a | Another quaternary carbon of the indole ring. |

| 124.0 - 112.0 | Ar-C (C4, C5, C6, C7) | The aromatic carbons of the benzene portion of the indole ring. Their exact chemical shifts can vary based on the substitution pattern. |

| ~100.0 | C3 | The C3 carbon, adjacent to the electron-withdrawing ester group, but also influenced by the C2-ammonium group. |

| ~60.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of ethyl 2-amino-1H-indole-3-carboxylate HCl will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for Ethyl 2-Amino-1H-indole-3-carboxylate HCl (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Assignment and Salt Effect |

| 3400 - 3200 | Medium, Broad | N-H stretch (indole) | The stretching vibration of the N-H bond of the indole ring. |

| 3200 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group will appear as a broad band in this region, often with multiple smaller peaks (overtone and combination bands). This is a strong indicator of the hydrochloride salt formation. The free amine would have distinct, sharper N-H stretching bands around 3400-3300 cm⁻¹. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2980 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds of the ethyl group. |

| ~1700 | Strong | C=O stretch (ester) | The carbonyl stretch of the ethyl ester group is a very strong and characteristic absorption. |

| 1620 - 1580 | Medium | N-H bend (-NH₃⁺) and C=C stretch | The bending vibration of the ammonium group and the stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |

| 1300 - 1000 | Strong | C-O and C-N stretch | The stretching vibrations of the ester C-O bond and the C-N bonds of the indole ring and the amino group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would show the molecular ion of the free base.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-Amino-1H-indole-3-carboxylate HCl (ESI+)

| m/z | Ion | Rationale |

| 205.0971 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₁H₁₂N₂O₂). This would be the base peak in the spectrum. The molecular weight of the free base is 204.23 g/mol .[5] |

| 159.0866 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the protonated molecular ion. |

| 131.0600 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide from the above fragment. |

Experimental Protocol: Acquisition of NMR Data

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR data for a sample of this compound.

Figure 2: A generalized workflow for the acquisition and processing of NMR data.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, with a particular focus on the spectral changes induced by the formation of the hydrochloride salt. By understanding these spectroscopic signatures, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental workflow serves as a practical starting point for obtaining high-quality spectroscopic data in the laboratory.

References

-

PubChem. Ethyl 2-amino-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Riseley, R., et al. (2025).

-

SpectraBase. Ethyl indole-3-carboxylate. [Link]

-

Scribd. Indole 3 Carboxylate. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-amino-1H-indole-3-carboxylate Hydrochloride (CAS 1187830-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, with the CAS number 1187830-59-6, is a heterocyclic compound belonging to the 2-aminoindole class of molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 2-aminoindole motif, in particular, is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors, antiviral compounds, and anticancer drugs.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

While specific experimental data for the hydrochloride salt (CAS 1187830-59-6) is not extensively documented in publicly available literature, the properties of its parent compound, ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3), offer valuable insights. The hydrochloride salt is expected to exhibit increased solubility in aqueous solutions compared to the free base due to the protonation of the amino group.

Table 1: Physicochemical Properties of Ethyl 2-amino-1H-indole-3-carboxylate (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Reactivity

The synthesis of ethyl 2-amino-1H-indole-3-carboxylate typically involves a multi-step process. One common approach is the reductive cyclization of a substituted 2-nitrophenyl derivative.[1] A detailed experimental protocol for the synthesis of the parent compound is described in the literature, which can be adapted for the preparation of the hydrochloride salt.

Experimental Protocol: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate

This protocol is based on the synthesis of the parent compound and provides a foundational method that can be followed by treatment with hydrochloric acid to yield the desired salt.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of a suitable cyanoacetamide in an appropriate solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at room temperature.

-

After a short stirring period, introduce a 2-halonitrobenzene derivative.

-

Monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reductive Cyclization

-

Upon completion of the SNAr reaction, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl).

-

Introduce a reducing agent system, such as a mixture of iron powder and ferric chloride (Fe/FeCl₃) or zinc powder.[1]

-

Heat the reaction mixture to facilitate the reduction of the nitro group and subsequent intramolecular cyclization to form the 2-aminoindole ring system.

-

After cooling, the crude product can be extracted with an organic solvent and purified using techniques like column chromatography.

To obtain the hydrochloride salt (CAS 1187830-59-6), the purified ethyl 2-amino-1H-indole-3-carboxylate can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.[6] The resulting precipitate can then be collected by filtration and dried.

Synthesis workflow for Ethyl 2-amino-1H-indole-3-carboxylate HCl.

Potential Biological Activity and Applications

The 2-aminoindole scaffold is a recurring motif in compounds with significant biological activities. While specific studies on CAS 1187830-59-6 are limited, the broader class of 2-aminoindole derivatives has shown promise in several therapeutic areas.

Antiviral Activity

Derivatives of 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester hydrochlorides have demonstrated significant activity against influenza A virus in both cell cultures and in vivo models.[7] These findings suggest that the 2-aminoindole core can serve as a template for the development of novel antiviral agents.

Anticancer Activity

The indole nucleus is a cornerstone in the design of anticancer drugs.[3][8] Derivatives of 2-aminoindole have been investigated as dual inhibitors of key signaling proteins like EGFR and SRC kinases, which are often dysregulated in cancer.[2] Furthermore, some indole derivatives have been shown to induce apoptosis in cancer cell lines.[3] The structural features of this compound make it a viable starting material or fragment for the synthesis of potential anticancer agents.

Enzyme Inhibition

The 2-aminoindole framework has been explored for its ability to inhibit various enzymes. For instance, certain isatin (indole-2,3-dione) derivatives, which share the core indole structure, have been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[9] This suggests that derivatives of ethyl 2-amino-1H-indole-3-carboxylate could be investigated as potential enzyme inhibitors for therapeutic purposes.

Potential therapeutic applications of the 2-aminoindole scaffold.

Suppliers

This compound (CAS 1187830-59-6) is available from several chemical suppliers that specialize in providing compounds for research and development. It is advisable to request a certificate of analysis from the supplier to confirm the identity and purity of the compound.

Table 2: Selected Suppliers of CAS 1187830-59-6

| Supplier | Website |

| BLD Pharm | |

| LookChem | |

| Sigma-Aldrich |

Conclusion

This compound is a valuable chemical entity for researchers in the field of medicinal chemistry and drug discovery. Its core 2-aminoindole structure is a well-established pharmacophore with demonstrated potential in the development of antiviral, anticancer, and enzyme-inhibiting agents. While specific biological data for this particular hydrochloride salt is sparse, the information available for its parent compound and related derivatives provides a strong rationale for its inclusion in screening libraries and as a starting material for the synthesis of novel bioactive molecules. Further investigation into the specific properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. Ethyl 2-amino-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Ivachtchenko, A. V., et al. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv

-

Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS combinatorial science, 13(2), 140–146. [Link]

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.

- Synthesis, anticancer and antioxidant properties of new indole and pyranoindole deriv

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- BLD Pharm.

-

Riseley, R., et al. (2020). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2020(5), 124-134. [Link]

- Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 61(5), 1-8.

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- LookChem. 1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester. LookChem.

-

PubChem. Ethyl 2-amino-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Sigma-Aldrich. 3-aminoindole. Sigma-Aldrich.

- Ambeed.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Sigma-Aldrich.

- A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing.

- Sigma-Aldrich.

- Acros Pharmatech. Ethyl 2-amino-1H-indole-3-carboxylate.

- Ethyl 1-acetyl-1H-indole-3-carboxyl

-

Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 89-100. [Link]

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central.

- Synthesis and biological evalu

- Selective inhibition of carboxylesterases by is

- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

- Sigma-Aldrich. 2-amino indole. Sigma-Aldrich.

- Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Deriv

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.

- ChemUniverse.

- ChemUniverse.

-

PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl 2-amino-1H-indole-3-carboxylate | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-Amino-1H-Indole-3-Carboxylate Hydrochloride: A Versatile Building Block in Organic Synthesis

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Among the myriad of functionalized indoles, Ethyl 2-amino-1H-indole-3-carboxylate stands out as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic amine, an electrophilic ester, and a reactive indole core provides a rich platform for complex molecular architecture. This guide provides an in-depth examination of its hydrochloride salt, focusing on its synthesis, core reactivity, and strategic applications in the synthesis of diverse heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of a Privileged Scaffold

The 2-aminoindole-3-carboxamide/carboxylate motif is increasingly recognized as a "privileged scaffold" in drug discovery, forming the core of compounds with activities ranging from antitumor to antibacterial agents[1]. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride serves as a stable, readily handled precursor to this key intermediate. The molecule possesses three primary points of reactivity: the C2-amine, the C3-ester, and the N1-indole nitrogen. This trifunctional nature allows for a modular and divergent approach to synthesis, enabling chemists to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies. This guide will explore the fundamental chemistry of this reagent and demonstrate its power in constructing novel heterocyclic frameworks.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The hydrochloride salt enhances stability and simplifies handling compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ · HCl | Inferred |

| Molecular Weight | 240.69 g/mol | Inferred |

| Appearance | Typically an off-white to light brown solid | General Knowledge |

| Solubility | Soluble in polar solvents like DMF, DMSO; moderate solubility in alcohols. | General Knowledge |

| CAS Number | 31917-74-7 (for hydrochloride); 6433-72-3 (for free base) | [2] |

Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. The hydrochloride salt is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Neutralization with a suitable base is required to unmask the nucleophilic 2-amino group for subsequent reactions.

Synthesis of the Building Block

The most common and efficient synthesis of Ethyl 2-amino-1H-indole-3-carboxylate involves a reductive cyclization strategy. A typical route begins with an SNAr reaction followed by a metal-mediated cyclization[1].

Sources

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-Amino-1H-Indole-3-Carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for ethyl 2-amino-1H-indole-3-carboxylate hydrochloride. As a crucial building block in medicinal chemistry and drug discovery, understanding the stability profile of this compound is paramount for ensuring the integrity of research and the quality of pharmaceutical development. This document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for laboratory professionals. We will explore the inherent reactivity of the 2-aminoindole scaffold, delineate potential degradation pathways under various stress conditions, and propose a systematic approach for stability assessment.

Introduction: The Significance of Ethyl 2-Amino-1H-Indole-3-Carboxylate in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of novel therapeutic agents.[3] Ethyl 2-amino-1H-indole-3-carboxylate, as a functionalized indole derivative, serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antimicrobial agents.[1][2]

The hydrochloride salt form of this ester is often utilized to enhance solubility and improve handling characteristics. However, the presence of the amino group, the ester functionality, and the electron-rich indole ring system introduces specific stability challenges that must be carefully managed to ensure the compound's purity and integrity throughout its lifecycle, from laboratory storage to its use in multi-step syntheses.

Physicochemical Properties

A foundational understanding of the physicochemical properties of ethyl 2-amino-1H-indole-3-carboxylate HCl is essential for predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | N/A |

| Molecular Weight | 240.69 g/mol | N/A |

| Appearance | Typically an off-white to light-colored solid | General knowledge |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Aqueous solubility is enhanced by the HCl salt formation. | General chemical principles |

| pKa | The amino group will be protonated at acidic and neutral pH. The indole NH is weakly acidic. | General chemical principles |

Potential Degradation Pathways and Chemical Stability

The chemical stability of ethyl 2-amino-1H-indole-3-carboxylate HCl is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, and photolytic degradation. The formation of the hydrochloride salt impacts the reactivity of the amino group but does not preclude degradation through other pathways.

Hydrolytic Degradation

Hydrolysis is a primary concern for this molecule due to the presence of the ethyl ester group. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acidic Hydrolysis: Under strongly acidic conditions, the ester can undergo hydrolysis to yield 2-amino-1H-indole-3-carboxylic acid and ethanol. While the HCl salt form provides an acidic environment in solution, the rate of hydrolysis at ambient temperature in the solid state is expected to be slow.

-

Basic Hydrolysis: The ester is particularly susceptible to base-catalyzed hydrolysis. Exposure to alkaline conditions will rapidly cleave the ester bond. Furthermore, studies on similar 2-amino-1H-indole-3-carboxylate esters have shown that basic conditions can lead to the opening of the indole ring itself, representing a significant degradation pathway.

-

Neutral Hydrolysis: At neutral pH, hydrolysis of the ester can still occur, albeit at a slower rate than under acidic or basic conditions. The presence of moisture is a critical factor in promoting hydrolytic degradation.

Oxidative Degradation

The electron-rich indole ring is prone to oxidation.[4][5] Atmospheric oxygen, peroxide impurities in solvents, or exposure to oxidizing agents can initiate degradation.

-

Mechanism: Oxidation often occurs at the 2 and 3-positions of the indole ring, which are particularly electron-rich. This can lead to the formation of various oxidation products, including oxindoles, isatin derivatives, and potentially ring-opened products like anthranilic acid derivatives.[4][6] The amino group can also be a site for oxidation.

-

Catalysts: The presence of metal ions can catalyze oxidative degradation. Therefore, storage in glass or inert plastic containers is preferable to metal.

Photodegradation

Many indole-containing compounds are sensitive to light, particularly in the UV range.[7]

-

Mechanism: Absorption of light can promote the molecule to an excited state, leading to the formation of reactive species and subsequent degradation. Photodegradation can involve complex radical reactions, potentially leading to dimerization, polymerization, or the formation of colored degradation products. Common photodegradation pathways for indole derivatives can involve oxidation and rearrangement of the indole ring.[7]

-

Visual Indicators: A change in color of the solid material, such as turning pink, red, or brown, is often an indicator of oxidative or photolytic degradation.[8]

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the stability and purity of ethyl 2-amino-1H-indole-3-carboxylate HCl.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[8][9] Short-term: 2-8°C.[8][9] | Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation. |

| Light | Store in amber or opaque containers in the dark.[8][10] | Protects the compound from photolytic degradation. |

| Atmosphere | For maximum stability, especially for long-term storage, store under an inert atmosphere (e.g., nitrogen or argon).[8] | Displaces atmospheric oxygen, minimizing oxidative degradation. |

| Moisture | Keep the container tightly sealed in a dry environment. Use of a desiccator is recommended. | Minimizes exposure to moisture, thereby reducing the risk of hydrolysis. |

| pH | Avoid exposure to basic conditions, both in solid form and in solution. | Prevents rapid base-catalyzed hydrolysis and potential ring-opening of the indole scaffold. |

A Systematic Approach to Stability Testing: A Proposed Protocol

To rigorously assess the stability of ethyl 2-amino-1H-indole-3-carboxylate HCl and develop a stability-indicating analytical method, a forced degradation study is essential.[11][12] This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[1][6] The method must be able to separate the parent compound from all potential degradation products and process-related impurities.

Suggested Starting HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength that provides good response for the parent compound and potential degradation products (a photodiode array detector is recommended to assess peak purity).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Forced Degradation Protocol

The following is a generalized protocol for forced degradation studies. The conditions should be adjusted to achieve a target degradation of 5-20%.[13]

Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of ethyl 2-amino-1H-indole-3-carboxylate HCl in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. Due to the expected high reactivity, monitor the reaction closely at shorter time intervals (e.g., 5, 15, 30, 60 minutes). Neutralize and dilute aliquots for analysis.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Protect the sample from light. Analyze at various time points.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C. Analyze at set intervals.

-

Solution State: Reflux the sample solution at 80°C. Analyze at set intervals.

-

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3][10] Analyze the samples and compare them to a control sample stored in the dark.

-

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method.

-

Peak Purity and Identification: Use a photodiode array detector to assess the peak purity of the parent compound in the presence of degradation products. For significant degradants, use LC-MS to determine their mass and aid in structural elucidation.

Conclusion

Ethyl 2-amino-1H-indole-3-carboxylate HCl is a valuable research chemical whose utility is dependent on its purity and stability. This guide has outlined the key factors that can influence its degradation, including hydrolysis, oxidation, and photolysis. Adherence to the recommended storage conditions—cool, dark, and dry, preferably under an inert atmosphere—is critical for preserving its integrity. For applications requiring a thorough understanding of its stability profile, a systematic approach to forced degradation studies coupled with a validated stability-indicating HPLC method is essential. By implementing these practices, researchers, scientists, and drug development professionals can ensure the reliability of their experimental results and the quality of their synthesized products.

References

-

Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]

-

Arora, S., & Singh, P. P. (2020). Microbial Degradation of Indole and Its Derivatives. In Microbial Bioremediation & Biodegradation (pp. 1-21). Springer, Singapore. [Link]

-

Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(10), 748-756. [Link]

-

Shafique, Z., Shafique, S., & Perez, B. B. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 12417. [Link]

-

Cai, W., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-28. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-15. [Link]

-

Hassan, R., Abdel-Samea, A.S., Farhan, S.M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Zhou, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 297, 117765. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

-

Bio-Techne. (2025). Best Practices for Storing Peptides: Maximizing Stability and Potency. [Link]

-

Balogh, G., & Cohen, R. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]

-

El-Enany, N., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10293-10305. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Inhibiting effect of indole and some of its derivatives on corrosion of C-steel in HCl. Materials, 5(3), 475-486. [Link]

-

Szymański, M., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(11), 3326. [Link]

Sources

- 1. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. scispace.com [scispace.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 10. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Structural Elucidation of Ethyl 2-Amino-1H-indole-3-carboxylate Derivatives: A Multi-Modal Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The ethyl 2-amino-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of diseases. Its synthesis, however, can sometimes lead to unexpected reactivity or the formation of closely related isomers, making unambiguous structural confirmation paramount.[1] This guide provides a comprehensive framework for the structural elucidation of this class of molecules, moving from initial mass confirmation to the intricate details of atomic connectivity and stereochemistry. We emphasize an integrated, multi-modal spectroscopic approach, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating system of analysis for researchers in drug discovery and development.

Strategic Framework for Structural Elucidation

The confirmation of a novel chemical entity is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The choice and sequence of these experiments are guided by a logical progression from broad molecular properties to fine atomic details. Mass spectrometry provides the fundamental molecular formula, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic framework. Finally, X-ray crystallography offers the ultimate, unambiguous structural proof.

Caption: Key HMBC correlations confirming scaffold connectivity.

Single Crystal X-Ray Crystallography: The Gold Standard

When a definitive, unambiguous proof of structure is required, or when stereochemistry is a factor in more complex derivatives, single crystal X-ray crystallography is the ultimate arbiter. This technique provides a precise 3D map of the electron density in a molecule, revealing exact bond lengths, angles, and the spatial arrangement of all atoms. [2][3][4] Causality: While NMR provides connectivity in solution, crystallography provides the exact structure in the solid state. This is crucial for:

-

Confirming Regioisomers: Absolutely distinguishing between, for example, a 2-amino-3-carboxylate and a 3-amino-2-carboxylate.

-

Resolving Atropisomerism: In cases where bulky substituents might lead to restricted bond rotation and stable atropisomers. [1]* Establishing Intermolecular Interactions: Revealing hydrogen bonding and π-stacking interactions in the crystal lattice, which can inform solid-state properties. [2][4] Obtaining suitable crystals is often the rate-limiting step, but the conclusive nature of the data justifies the effort for lead compounds or when synthetic ambiguity exists.

Appendix: Standard Operating Protocols

Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~10 µg/mL.

-

Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.0 - 4.0 kV

-

Gas Temperature: 300-330 °C [5] * Drying Gas (N₂): 5.0 L/min [6] * Nebulizer Pressure: 40 psi [6]4. Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-1000. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).

-

-

Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

-

To confirm exchangeable protons, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H and NH₂ signals should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

References

-

Ma, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 86. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

-

Gale, E., et al. (1983). The electron impact mass spectra of some indole derivatives. Organic Mass Spectrometry, 18(3), 101-111. (Note: This is a representative older paper, modern techniques are often preferred). A summary of similar work can be found at: [Link]

-

Zhang, K., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

-

Zhang, K., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8098. Available at: [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 12417. Available at: [Link]

-

Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available at: [Link]

-

PubChem. (n.d.). ethyl 2-amino-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from: [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from: [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 100, 117584. Available at: [Link]

-

IUCr. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 2. Retrieved from: [Link]

-

Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Available at: [Link]

-

Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(1). Available at: [Link]

-

Siddiqui, H. L., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1802. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Available at: [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Available at: [Link]

-

Acros Pharmatech. (n.d.). Ethyl 2-amino-1H-indole-3-carboxylate. Retrieved from: [Link]

-

Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23, 269-271. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 1-Amino-2-methylindole. Retrieved from: [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using Ethyl 2-Amino-1H-indole-3-carboxylate

Introduction: The Strategic Importance of the 2-Aminoindole Scaffold

The 2-amino-1H-indole-3-carboxylate framework is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a diverse array of biologically active molecules. Its unique electronic and structural features allow for versatile interactions with biological targets, making it a valuable building block in drug discovery programs. The derivatization of the 2-amino group via amide bond formation provides a rapid and efficient means to explore the structure-activity relationships (SAR) of this important class of compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful amide coupling of ethyl 2-amino-1H-indole-3-carboxylate with a variety of carboxylic acids. We will delve into the mechanistic rationale behind the choice of reagents and provide robust, field-proven protocols to ensure reproducible and high-yielding syntheses.

Understanding the Substrate: The Unique Reactivity of Ethyl 2-Amino-1H-indole-3-carboxylate

Ethyl 2-amino-1H-indole-3-carboxylate is an electron-rich aromatic amine. The lone pair of the 2-amino group is in conjugation with the indole ring system, which increases its nucleophilicity compared to simple anilines. However, this electron-rich nature also presents potential challenges, such as susceptibility to oxidation and potential side reactions at the indole ring under harsh conditions. Furthermore, studies have indicated that 2-aminoindole derivatives can exhibit unusual reactivity and potential instability under certain acidic or basic conditions. Therefore, the selection of a mild and efficient coupling method is paramount to achieving a successful and clean transformation.

Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using a coupling reagent. Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU, PyBOP).

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and highly reactive HOBt-ester, which is then cleanly converted to the desired amide upon reaction with the amine.[1]

Onium Salt-Mediated Coupling (HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[2] The 7-aza-benzotriazole (HOAt) leaving group is a key feature of HATU, as it accelerates the coupling reaction and minimizes racemization.[2]

Recommended Protocols

Given the electron-rich nature of ethyl 2-amino-1H-indole-3-carboxylate, a mild and highly efficient coupling reagent is recommended to avoid potential side reactions and ensure high yields. While both EDC/HOBt and HATU are viable options, HATU often provides superior results for less reactive or challenging substrates.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Substrate Scope)

This protocol is generally recommended for its high efficiency and low risk of side reactions.

Materials:

-

Ethyl 2-amino-1H-indole-3-carboxylate

-

Carboxylic acid (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

-

Activation: Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature. Stir the mixture for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid mixture, add a solution of ethyl 2-amino-1H-indole-3-carboxylate (1.05 equiv) in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Diagram of HATU-Mediated Amide Coupling Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative to HATU and is suitable for many applications.

Materials:

-

Ethyl 2-amino-1H-indole-3-carboxylate

-

Carboxylic acid (1.0 - 1.2 equivalents)

-

EDC·HCl (1.2 - 1.5 equivalents)

-

HOBt (1.2 - 1.5 equivalents)

-

DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous DMF or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N HCl solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ethyl 2-amino-1H-indole-3-carboxylate (1.1 equiv). Dissolve the mixture in anhydrous DMF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash helps to remove unreacted amine and the basic wash removes unreacted carboxylic acid and HOBt.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Diagram of EDC/HOBt-Mediated Amide Coupling Mechanism:

Caption: Mechanism of EDC/HOBt-mediated coupling.

Quantitative Data Summary

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |

| Carboxylic Acid | 1.0 - 1.2 equiv | 1.0 - 1.2 equiv |

| Amine | 1.05 equiv | 1.1 equiv |

| Coupling Reagent | HATU (1.1 equiv) | EDC·HCl (1.2 equiv) |

| Additive | - | HOBt (1.2 equiv) |

| Base | DIPEA (2.5 equiv) | DIPEA or TEA (2.5 equiv) |

| Typical Reaction Time | 1 - 4 hours | 8 - 24 hours |

| Typical Temperature | Room Temperature | 0 °C to Room Temperature |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Incomplete Activation: Ensure that the carboxylic acid is fully dissolved and allowed sufficient time to pre-activate with HATU before adding the amine.

-

Moisture: Use anhydrous solvents and perform the reaction under an inert atmosphere. Water can hydrolyze the activated species.

-

Steric Hindrance: For sterically demanding carboxylic acids or amines, increasing the reaction time or temperature (e.g., to 40-50 °C) may be necessary. Using HATU is generally preferred for such cases.

-

-

Side Product Formation:

-

N-Acylurea Formation (with EDC): This can occur if the O-acylisourea intermediate is not efficiently trapped by HOBt. Ensure HOBt is present from the beginning of the reaction.

-

Indole Ring Acylation: While less common under these mild conditions, acylation at the C3 position of the indole is a theoretical possibility. Using a slight excess of the amine can help to favor the desired N-acylation.

-

-

Purification Challenges:

-

Removal of Byproducts: The aqueous work-up is crucial for removing the urea byproduct from EDC and the salts formed from HATU and DIPEA. For EDC reactions, multiple washes may be necessary.

-

Co-elution: If the product and starting materials have similar polarities, careful optimization of the column chromatography eluent system is required. A shallow gradient can improve separation.

-

Conclusion

The amide coupling of ethyl 2-amino-1H-indole-3-carboxylate is a powerful tool for the synthesis of novel compounds with potential therapeutic applications. By understanding the reactivity of the starting material and selecting the appropriate coupling reagents and conditions, researchers can achieve high yields of the desired amide products. The protocols outlined in this application note, particularly the HATU-mediated method, provide a robust and reliable foundation for the successful synthesis of a wide range of 2-acylamino-1H-indole-3-carboxylates.

References

- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.

- Riseley, R., et al. (2024).

- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 83, 153344.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- BenchChem. (2025).

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Application Note & Protocols: Synthesis of 2-Aminoindole-3-carboxamides from Ethyl 2-Amino-1H-indole-3-carboxylate

Abstract

The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antitumor and antibacterial agents.[1] While seemingly straightforward, the synthesis of this scaffold from the commercially available precursor, ethyl 2-amino-1H-indole-3-carboxylate, is fraught with unique chemical challenges. This application note provides a detailed examination of the synthetic hurdles, explains the underlying chemical principles, and presents robust, field-proven protocols for researchers. We will dissect the difficulties associated with direct amidation and the problematic nature of the two-step hydrolysis-coupling sequence. Furthermore, we will provide a detailed protocol for a highly efficient, alternative one-pot synthesis that circumvents these issues, enabling reliable access to this valuable class of molecules.

Introduction: The Significance and Synthetic Challenge

The indole nucleus is a cornerstone of drug discovery, integral to a wide array of pharmaceuticals.[2] The 2-aminoindole-3-carboxamide motif, in particular, offers a unique combination of a planar, aromatic system with adjacent hydrogen bond donors, making it an excellent pharmacophore for interacting with protein targets like kinases and phosphodiesterases.[2]

A logical and common starting point for medicinal chemistry campaigns is the derivatization of a readily available core, such as ethyl 2-amino-1H-indole-3-carboxylate. The conversion of its C3-ester into a diverse library of carboxamides is a theoretically attractive strategy for rapidly exploring structure-activity relationships (SAR). However, this route is deceptively complex. The inherent electronic properties of the 2-aminoindole system render both direct aminolysis and the precursor hydrolysis step remarkably challenging, a fact that is often a source of frustration for researchers.[1][3]

This guide will illuminate the reasons for these difficulties and provide reliable synthetic solutions.

The Core Problem: Reactivity of the 2-Aminoindole System

Attempts to convert ethyl 2-amino-1H-indole-3-carboxylate to its corresponding carboxamides are hindered by two primary factors rooted in the molecule's electronic structure.

-

Low Electrophilicity of the C3-Ester: The C2-amino group is a powerful electron-donating group. Through resonance, it pushes electron density into the indole ring system, and subsequently, onto the C3-carbonyl oxygen. This delocalization significantly reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack by amines. Direct amidation attempts, even with potent reagents like trimethylaluminum, have been reported to fail, with the starting material remaining unconsumed even at elevated temperatures.[3]

-

Instability Under Hydrolysis Conditions: The alternative two-step approach—saponification of the ester to the carboxylic acid followed by amide coupling—is equally problematic.

-

Basic Hydrolysis: Under basic conditions (e.g., NaOH, LiOH), the 2-aminoindole system is prone to a facile ring-opening reaction, failing to yield the desired 2-amino-1H-indole-3-carboxylic acid.[1]

-

Acidic Hydrolysis: Strong acidic conditions, particularly on related N-protected or tert-butyl ester variants, can lead to decarboxylation and the formation of undesired side products like indolin-2-imines.[1][3]

-

The diagram below illustrates the desired transformation versus the problematic side reactions that dominate under standard conditions.

Caption: Synthetic pathways and common failure modes.

Synthetic Strategies & Protocols

Given the challenges, we present two distinct approaches. The first is an exploratory protocol for direct amidation for cases where this route must be attempted. The second, and highly recommended, approach is a robust one-pot synthesis that builds the desired scaffold from different, more reliable starting materials.

Protocol 1: Attempted Direct Amidation of Ethyl 2-Amino-1H-indole-3-carboxylate (Exploratory)

This protocol is presented for investigative purposes. Success is not guaranteed due to the low reactivity of the starting ester.[3] The use of a borate reagent is suggested as it can mediate amidation under neutral conditions, potentially avoiding the side reactions seen with strong acids or bases.[4]

Materials:

-

Ethyl 2-amino-1H-indole-3-carboxylate

-

Desired primary or secondary amine

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

-

Acetonitrile (MeCN), anhydrous

-

Amberlyst® 15 (acidic resin)

-

Amberlite® IRA-743 (boronic acid scavenging resin)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

To a dry reaction vial, add ethyl 2-amino-1H-indole-3-carboxylate (1.0 mmol, 1 equiv).

-

Add the desired amine (1.1 mmol, 1.1 equiv).

-

Add anhydrous acetonitrile (2 mL, to make a 0.5 M solution).

-

Add B(OCH₂CF₃)₃ (2.0 mmol, 2.0 equiv) to the solution.

-